molecular formula C14H11ClO3 B572650 4'-Chloro-3'-methoxybiphenyl-3-carboxylic acid CAS No. 1215205-64-3

4'-Chloro-3'-methoxybiphenyl-3-carboxylic acid

Cat. No. B572650
M. Wt: 262.689
InChI Key: NKQXNXBDZCZIRX-UHFFFAOYSA-N
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Description

“4’-Chloro-3’-methoxybiphenyl-3-carboxylic acid” is a chemical compound with the CAS number 1215205-64-3 . It is used as an active pharmaceutical intermediate .


Synthesis Analysis

While specific synthesis methods for “4’-Chloro-3’-methoxybiphenyl-3-carboxylic acid” were not found in the search results, similar compounds have been synthesized using various methods. For instance, building blocks have been used in a synthesis of benzocanthinones via tributyltin hydride radical induced cyclization .


Molecular Structure Analysis

The molecular structure of “4’-Chloro-3’-methoxybiphenyl-3-carboxylic acid” consists of two benzene rings connected by a single bond, with a chlorine atom attached to one ring and a methoxy group (-OCH3) attached to the other. The carboxylic acid group (-COOH) is also attached to one of the benzene rings .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid demonstrates the regiospecific nature of its synthesis. Single-crystal X-ray analysis was crucial for unambiguous structure determination, highlighting the compound's significance in structural chemistry (Kumarasinghe, Hruby, & Nichol, 2009).

Protecting Group for Carboxylic Acids

  • Research on acid- and base-stable esters has identified a new protecting group for carboxylic acids, demonstrating stability against various chemical environments. This finding is essential for synthetic chemistry, providing a method for protecting carboxylic acids during complex chemical syntheses (Kurosu, Biswas, Narayanasamy, & Crick, 2007).

Corrosion Inhibition

Environmental Remediation

  • The electrochemical degradation of 4-chloro-2-methylphenoxyacetic acid via peroxi-coagulation and photoperoxi-coagulation methods has been studied, contributing to environmental chemistry by offering solutions for the treatment of herbicide-contaminated waters (Boye, Brillas, & Dieng, 2003).

Nonlinear Optical Materials

Safety And Hazards

While specific safety data for “4’-Chloro-3’-methoxybiphenyl-3-carboxylic acid” was not found, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-(4-chloro-3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQXNXBDZCZIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681797
Record name 4'-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3'-methoxybiphenyl-3-carboxylic acid

CAS RN

1215205-64-3
Record name 4'-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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